molecular formula C9H8BrNO3 B14038414 3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid

3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid

Cat. No.: B14038414
M. Wt: 258.07 g/mol
InChI Key: AJOCJTKIVWCVMY-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and an acrylic acid moiety attached to the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out in solvents such as dichloromethane or acetonitrile at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. The acrylic acid moiety can participate in covalent bonding with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Propionic Acid
  • 3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Methanesulfonamide
  • 3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Cyclopropanesulfonamide

Uniqueness

3-(5-Bromo-2-Methoxy-Pyridin-3-Yl)-Acrylic Acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and biological activity compared to its analogs. The combination of the bromine atom, methoxy group, and acrylic acid moiety provides a versatile scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-14-9-6(2-3-8(12)13)4-7(10)5-11-9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOCJTKIVWCVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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